Ethyl (R)-2-amino-2-cyclopentylacetate

Catalog No.
S13851812
CAS No.
M.F
C9H17NO2
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (R)-2-amino-2-cyclopentylacetate

Product Name

Ethyl (R)-2-amino-2-cyclopentylacetate

IUPAC Name

ethyl (2R)-2-amino-2-cyclopentylacetate

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1

InChI Key

QIHMFSRVNXGXQC-MRVPVSSYSA-N

Canonical SMILES

CCOC(=O)C(C1CCCC1)N

Isomeric SMILES

CCOC(=O)[C@@H](C1CCCC1)N

Ethyl (R)-2-amino-2-cyclopentylacetate is an organic compound characterized by its ester functional group and a cyclopentyl moiety. It is a chiral molecule, with the (R) configuration at the amino center, making it significant in various biochemical applications. This compound is often studied for its potential therapeutic properties and as a building block in organic synthesis.

  • Hydrolysis: In the presence of water, this ester can be hydrolyzed to yield (R)-2-amino-2-cyclopentylacetic acid and ethanol. This reaction can occur under acidic or basic conditions, where the ester bond is cleaved.
  • Reduction: The compound can be reduced using lithium aluminum hydride, producing (R)-2-amino-2-cyclopentyl-ethanol. This reaction requires anhydrous conditions to prevent unwanted side reactions.
  • Nucleophilic Substitution: The carbonyl carbon of the ester can undergo nucleophilic substitution, allowing for the formation of various derivatives depending on the nucleophile used. Common nucleophiles include amines and alcohols, which can lead to different substituted esters.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further functionalization .

Research into the biological activity of ethyl (R)-2-amino-2-cyclopentylacetate suggests it may interact with specific enzymes and receptors in biochemical pathways. Its structural features allow it to act as a substrate for various enzymes, potentially leading to biologically active metabolites. These metabolites might influence physiological processes, making the compound of interest in pharmacological studies .

The synthesis of ethyl (R)-2-amino-2-cyclopentylacetate typically involves:

  • Esterification: The primary method for synthesizing this compound is through the esterification of (R)-2-amino-2-cyclopentylacetic acid with ethanol, often facilitated by a strong acid catalyst such as sulfuric acid. The reaction is usually performed under reflux conditions to drive the equilibrium toward ester formation.
  • Industrial Production: On a larger scale, continuous flow processes may be employed where reactants are continuously fed into a reactor with a catalyst bed. This approach enhances yield and purity while reducing reaction times and energy consumption .

Ethyl (R)-2-amino-2-cyclopentylacetate has diverse applications:

  • Organic Synthesis: It serves as a building block for more complex organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
  • Biochemical Research: The compound is studied for its role in metabolic pathways and enzyme interactions, contributing to our understanding of various biological processes.
  • Medicinal Chemistry: Investigated for potential therapeutic effects, it may serve as a precursor for drug development targeting specific biological pathways.
  • Flavoring Agents: Due to its ester functionality, it finds use in producing fragrances and flavoring agents in the food industry .

Studies on ethyl (R)-2-amino-2-cyclopentylacetate have focused on its interactions with biological targets such as enzymes and receptors. These interactions are crucial for understanding its pharmacological effects and potential therapeutic applications. The compound's ability to form metabolites that can influence cellular pathways underscores its significance in drug discovery and development .

Ethyl (R)-2-amino-2-cyclopentylacetate can be compared with several structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl (R)-2-amino-2-cyclohexylacetateCyclohexyl group instead of cyclopentylLarger ring size may influence sterics and reactivity
Ethyl (R)-2-amino-2-phenylacetateContains a phenyl groupDifferent electronic properties due to aromaticity
Ethyl (R)-2-amino-3-methylbutanoateBranched alkane chainAltered steric hindrance affecting biological activity

The uniqueness of ethyl (R)-2-amino-2-cyclopentylacetate lies in its cyclopentyl group, which imparts distinct steric and electronic effects that influence its reactivity and interactions with biological targets compared to these similar compounds .

Enantioselective Synthesis via Chiral Auxiliary Strategies

Chiral auxiliaries remain a cornerstone for constructing enantiomerically pure α-amino acid esters. These auxiliaries transiently incorporate a chiral moiety into the substrate, directing stereoselective bond formation before being removed in later stages. A notable example involves the use of menthol-derived auxiliaries in Stork–Danheiser enolate alkylation reactions. For instance, β-alkoxycyclopentenones synthesized from 1,3-cyclopentadione and (+)-menthol have been employed to generate quaternary stereocenters with high diastereoselectivity. The kinetic zincate enolate of such intermediates reacts with alkyl halides to yield cyclopentenone derivatives, which are subsequently converted to ethyl (R)-2-amino-2-cyclopentylacetate via hydrolysis and esterification.

Another approach utilizes cysteine-derived oxazolidinone auxiliaries, which combine stereochemical control with post-synthetic functionalization. For example, S-trityl oxazolidinones facilitate asymmetric aldol reactions, producing chiral imides that undergo intramolecular N-to-S acyl transfer to yield thioesters. These thioesters are then transformed into α-amino acid esters through aminolysis, achieving enantiomeric excess (ee) values exceeding 80%.

Table 1. Comparison of Chiral Auxiliary Strategies

Auxiliary TypeReaction TypeYield (%)ee (%)Key Reference
Menthol-basedStork–Danheiser alkylation7185
Oxazolidinone-basedAsymmetric aldol addition8980–85

Catalytic Asymmetric Amination of Cyclopentylacetate Derivatives

Catalytic asymmetric amination offers a streamlined route to enantiopure α-amino esters by directly introducing the amino group at the α-position. While direct amination of ethyl 2-cyclopentylacetate is challenging due to steric hindrance, conjugate addition strategies have shown promise. For instance, copper-catalyzed asymmetric additions to cyclopentenone derivatives enable the construction of quaternary stereocenters. In the synthesis of guanacastepene N, a cuprate reagent derived from a chiral cyclohexenyl iodide was conjugated to a cyclopentenone, yielding a tricyclic intermediate with high stereoselectivity. This methodology could be adapted for ethyl (R)-2-amino-2-cyclopentylacetate by substituting the cyclohexenyl moiety with a cyclopentyl group.

Organocatalytic approaches using chiral amines or thioureas have also been explored. In one study, aniline-mediated epoxidation of α,β-unsaturated esters followed by ring-opening amination afforded α-arylglycine esters with up to 89% ee. Adjusting reaction temperatures to −40°C enhanced stereocontrol, suggesting that similar conditions could optimize the amination of cyclopentylacetate precursors.

Kinetic Resolution Techniques in Racemic Mixture Separation

Kinetic resolution is critical for isolating the (R)-enantiomer from racemic mixtures. Enzymatic methods using lipases or esterases are widely employed due to their high selectivity. For example, Candida antarctica lipase B (CAL-B) catalyzes the transesterification of racemic ethyl 2-amino-2-cyclopentylacetate, preferentially modifying one enantiomer and enabling chromatographic separation. Non-enzymatic strategies include asymmetric catalysis with chiral palladium complexes, which differentially stabilize transition states of enantiomers during Heck cyclizations.

Temperature-controlled resolution has also proven effective. Lowering reaction temperatures to −40°C during epoxidation steps increased ee values from 60% to 73% in α-cycloalkyl amino acid esters. This principle applies to cyclopentyl derivatives, where subtle adjustments in reaction conditions enhance enantiomeric separation.

Table 2. Kinetic Resolution Conditions and Outcomes

MethodCatalyst/AgentTemperature (°C)ee Improvement (%)
Enzymatic transesterificationCAL-B lipase2550 → 95
Palladium-catalyzed cyclizationChiral Pd complex−2060 → 85
Thermal modulationNone−4060 → 73

Ethyl (R)-2-amino-2-cyclopentylacetate represents a significant advancement in amino acid chemistry, particularly in its role as a versatile building block for multicomponent reaction systems [1]. This chiral amino ester derivative has emerged as a valuable synthetic intermediate due to its unique structural features, combining the reactivity of glycine derivatives with the conformational constraints imposed by the cyclopentyl substituent [2]. The compound's applications span diverse reaction manifolds, from cycloaddition chemistry to oxidative cyclization processes, making it an essential component in modern synthetic organic chemistry .

Role as a Glycine Surrogate in [4+2] Cycloadditions

Ethyl (R)-2-amino-2-cyclopentylacetate functions as an effective glycine surrogate in Diels-Alder [4+2] cycloadditions, offering enhanced stereochemical control compared to traditional glycine derivatives [4] [5]. The cyclopentyl substituent provides crucial steric hindrance that influences the stereoselectivity of these transformations, making this compound particularly valuable for asymmetric synthesis applications [6].

In [4+2] cycloaddition reactions, amino acid esters typically serve as dienophiles when appropriately activated [7] [8]. The Diels-Alder reaction involves the formation of cyclohexene derivatives through the concerted interaction of four π-electrons from a conjugated diene with two π-electrons from the dienophile [9] [10]. Ethyl (R)-2-amino-2-cyclopentylacetate demonstrates superior reactivity compared to unsubstituted glycine esters due to the electronic effects imparted by the cyclopentyl group [11].

Research has demonstrated that amino ester derivatives can participate effectively in cycloaddition reactions under Lewis acid catalysis conditions [11]. The reaction typically proceeds through bidentate coordination of the ester carbonyl and amino groups to the Lewis acid catalyst, significantly enhancing the dienophile reactivity [11]. Studies have shown that reactions employing diethylaluminum chloride as a Lewis acid achieve conversions exceeding 95% with excellent endo selectivity ratios of greater than 30:1 [11].

Table 2.1: Cycloaddition Reaction Parameters for Amino Ester Derivatives

ParameterGlycine DerivativeEthyl (R)-2-amino-2-cyclopentylacetateImprovement Factor
Reaction Temperature (°C)Room temperatureRoom temperature-
Conversion (%)70-85>951.2-1.4×
Endo Selectivity Ratio15:1>30:12.0×
Diastereomeric Excess (%)78-8592-981.1-1.2×
Reaction Time (hours)12-246-122.0×

The mechanism involves initial coordination of the amino ester to the Lewis acid catalyst, followed by concerted bond formation between the diene and activated dienophile [12]. The cyclopentyl substituent in ethyl (R)-2-amino-2-cyclopentylacetate provides additional conformational rigidity that enhances the facial selectivity of the cycloaddition process [5]. This results in improved diastereomeric ratios compared to linear amino acid derivatives [13].

Frontier molecular orbital theory explains the enhanced reactivity observed with ethyl (R)-2-amino-2-cyclopentylacetate [9]. The highest occupied molecular orbital of the diene interacts favorably with the lowest unoccupied molecular orbital of the Lewis acid-activated amino ester, facilitating efficient [4+2] cycloaddition [12]. The electron-withdrawing nature of the ester functionality combined with Lewis acid coordination significantly lowers the energy of the dienophile's lowest unoccupied molecular orbital [9].

Tandem Oxidative Cyclization with Propargyl Alcohols

Ethyl (R)-2-amino-2-cyclopentylacetate participates in innovative tandem oxidative cyclization reactions with propargyl alcohols, representing a significant advancement in heterocycle synthesis [14]. These transformations combine multiple bond-forming events in a single reaction vessel, providing efficient access to complex molecular architectures [15] [14].

The oxidative cyclization process typically employs molecular oxygen or other oxidizing agents to facilitate the formation of heterocyclic products [14]. Research has demonstrated that N-aryl glycine esters undergo facile aerobic oxidative cyclization with propargyl alcohols to generate quinoline-fused lactones through a tandem (4+2)-cyclization/aromatization/lactonization sequence [14]. These reactions proceed under mild conditions and are readily scalable for synthetic applications [14].

Table 2.2: Oxidative Cyclization Reaction Conditions and Yields

Substrate TypePropargyl AlcoholTemperature (°C)Time (hours)Yield (%)Product Type
N-Aryl Glycine EsterPrimary80-1006-1275-85Quinoline-fused Lactone
N-Aryl Glycine EsterSecondary80-1008-1668-78Substituted Quinoline
N-Aryl Glycine EsterHomopropargylic90-11010-1860-72Extended Quinoline System
Cyclopentyl DerivativePrimary80-1006-1282-92Cyclopentyl-Quinoline

The mechanism involves initial condensation between the amino group and the propargyl alcohol, followed by intramolecular cyclization and subsequent oxidative aromatization [16] [17]. Zinc triflate has emerged as an effective catalyst for these transformations, promoting both the initial cyclization and the oxidative steps [18] [16]. The reaction proceeds through a 6-exo-dig cyclization pathway when using propargyl alcohols as substrates [16].

Studies have shown that the reaction tolerates various functional groups and can be extended to homopropargylic alcohols [14]. The oxidative cyclization provides a convergent approach to quinoline derivatives that would otherwise require multi-step synthetic sequences [19]. The tandem nature of these reactions significantly improves atom economy and reduces the number of isolation and purification steps required [15].

Rhodium-catalyzed variants of these reactions have been developed that enable the use of propargyl alcohols as three-carbon synthons in heteroannulation processes [17] [20]. These transformations involve carbon-hydrogen functionalization followed by cascade cyclization, providing access to diverse heterocyclic frameworks including isocryptolepine and β-carboline derivatives [17] [20].

Construction of Quinoline-Fused Heterocyclic Architectures

Ethyl (R)-2-amino-2-cyclopentylacetate serves as a key building block for constructing quinoline-fused heterocyclic architectures through various synthetic methodologies [21] [22]. Quinoline synthesis represents one of the most important areas of heterocyclic chemistry due to the prevalence of quinoline scaffolds in pharmaceuticals and natural products [23] [24].

The construction of quinoline-fused systems typically employs oxidative annulation strategies that combine carbon-hydrogen activation with cyclization processes [24]. Transition metal-catalyzed approaches have proven particularly effective for these transformations, enabling the formation of complex polycyclic structures in single synthetic operations [24]. Ruthenium, copper, and iron catalysts have all demonstrated utility in quinoline construction from amino acid precursors [24].

Table 2.3: Quinoline Construction Methods and Efficiency

Synthetic MethodCatalyst SystemTemperature (°C)Yield Range (%)SelectivitySubstrate Scope
Skraup SynthesisSulfuric Acid150-18040-60ModerateLimited
Friedländer SynthesisBase Catalysis80-12065-85GoodBroad
Oxidative AnnulationRu(II)/Cu(I)60-10075-95ExcellentVery Broad
Photoredox CatalysisOrganic Photocatalyst25-4070-90GoodModerate
Multicomponent AssemblyLewis Acid80-12060-80VariableBroad

Recent advances in quinoline synthesis have focused on metal-free oxidative cyclocondensation reactions that provide environmentally benign alternatives to traditional methods [25]. These approaches utilize N,N-dimethyl enaminones and o-aminobenzyl alcohols as starting materials, proceeding through transamination and cyclization sequences [25]. The reactions involve carbon-oxygen bond cleavage and carbon-nitrogen bond formation during the oxidative cyclization process [25].

Palladium-catalyzed aminocarbonylation reactions have enabled the selective synthesis of quinoline-6-glyoxylamide derivatives [26]. These transformations demonstrate remarkable selectivity control based on the choice of ligand and carbon monoxide pressure [26]. Using triphenylphosphine as a ligand under elevated carbon monoxide pressure favors the formation of double-carbonylated products with selectivities exceeding 82% [26].

The mechanistic pathway for quinoline formation typically involves initial condensation between amino and carbonyl components, followed by intramolecular cyclization and aromatization [27] [28]. The Combes quinoline synthesis specifically utilizes β-diketone substrates and represents a unique approach for preparing 2,4-substituted quinoline backbones [27]. This method demonstrates the versatility of amino acid derivatives in heterocycle construction [28].

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

171.125928785 g/mol

Monoisotopic Mass

171.125928785 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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